2-Hydroxy-4,4-dimethylpentanoic acid
Overview
Description
2-Hydroxy-4,4-dimethylpentanoic acid is an organic compound with the molecular formula C7H14O3. It is a hydroxy acid, characterized by the presence of both a hydroxyl group (-OH) and a carboxylic acid group (-COOH) on its carbon chain. This compound is of interest in various fields of chemistry and biochemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-4,4-dimethylpentanoic acid can be achieved through a two-step process involving the reaction of a suitable precursor with hydrogen cyanide (HCN) followed by hydrolysis. The general steps are as follows:
Formation of Cyanohydrin: The precursor, typically an aldehyde or ketone, reacts with hydrogen cyanide in the presence of a catalyst such as potassium cyanide (KCN) to form a cyanohydrin intermediate.
Hydrolysis: The cyanohydrin is then hydrolyzed under acidic conditions to yield this compound.
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the hydroxyl group is converted to a carbonyl group, forming a ketone or aldehyde.
Reduction: The compound can be reduced to form alcohols, where the carboxylic acid group is converted to a primary alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Primary alcohols.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
2-Hydroxy-4,4-dimethylpentanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug synthesis.
Mechanism of Action
The mechanism of action of 2-Hydroxy-4,4-dimethylpentanoic acid involves its interaction with specific molecular targets and pathways. For example, in nucleophilic addition reactions, the hydroxyl group can act as a nucleophile, attacking electrophilic centers in other molecules. This reactivity is crucial in forming various chemical bonds and structures .
Comparison with Similar Compounds
- 2-Hydroxy-2,4-dimethylpentanoic acid
- 2-Hydroxy-3,3-dimethylbutanoic acid
- 2-Hydroxy-2-methylbutanoic acid
Comparison: 2-Hydroxy-4,4-dimethylpentanoic acid is unique due to the specific positioning of its hydroxyl and carboxylic acid groups, which influence its reactivity and interactions. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
2-hydroxy-4,4-dimethylpentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c1-7(2,3)4-5(8)6(9)10/h5,8H,4H2,1-3H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPBFFNZNNJKRCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90627664 | |
Record name | 2-Hydroxy-4,4-dimethylpentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90627664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65302-98-9 | |
Record name | 2-Hydroxy-4,4-dimethylpentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90627664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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